

# (-)-Cleistenolide: A Technical Overview of its Chemical Identity, Biological Activity, and Isolation

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## Compound of Interest

Compound Name: (-)-Cleistenolide

Cat. No.: B12413085

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## Introduction

**(-)-Cleistenolide** is a naturally occurring  $\delta$ -lactone that has garnered interest within the scientific community for its notable biological activities.[1][2] Isolated from *Cleistochlamys kirkii*, a plant species found in Tanzania and Mozambique, this compound has demonstrated antimicrobial and cytotoxic properties.[1] Extracts from this plant have a history of use in traditional medicine for treating wound infections, rheumatism, and tuberculosis.[1] This technical guide provides a comprehensive overview of **(-)-Cleistenolide**, detailing its chemical nomenclature and structure, summarizing its biological activity with quantitative data, outlining an experimental protocol for its isolation, and illustrating its mechanism of action.

## Chemical Identity

- IUPAC Name: [(2R)-2-acetyloxy-2-[(2S,3R)-3-acetyloxy-6-oxo-2,3-dihydropyran-2-yl]ethyl] benzoate.[3]
- Molecular Formula:  $C_{18}H_{18}O_8$ . [3]
- SMILES String: CC(=O)O[C@@H]1C=CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C. [3]
- Chemical Structure:

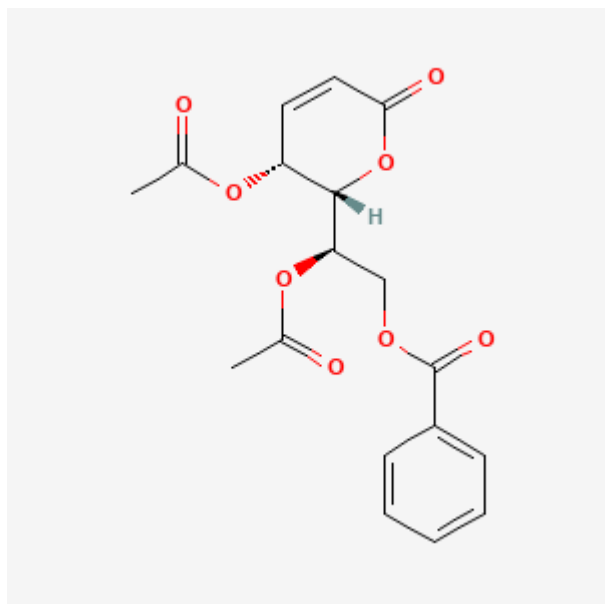


Figure 1: 2D structure of **(-)-Cleistenolide**. Source: PubChem CID 46187371

## Quantitative Data: Antiproliferative Activity

**(-)-Cleistenolide** and its analogues have been evaluated for their antiproliferative activity against various human cancer cell lines. The following table summarizes the 50% inhibitory concentration ( $IC_{50}$ ) values, demonstrating its cytotoxic potential.

Cell Line	Cancer Type	$IC_{50}$ ( $\mu M$ )
K562	Chronic Myelogenous Leukemia	0.21 - 0.34
HL-60	Promyelocytic Leukemia	7.31
Jurkat	T-cell Leukemia	19.41
Raji	Burkitt's Lymphoma	2.47
MCF-7	Breast Adenocarcinoma (ER+)	7.66
MDA-MB-231	Breast Adenocarcinoma (ER-)	0.09 - 9.6
A549	Lung Carcinoma	6.45
HeLa	Cervical Adenocarcinoma	9.38
MRC-5	Normal Fetal Lung Fibroblasts	>100

Table 1: Antiproliferative activity ( $IC_{50}$  in  $\mu M$ ) of **(-)-Cleistenolide** and its potent analogues against a panel of human cancer cell lines. Data compiled from multiple studies. Note the high selectivity for cancer cells over normal fibroblasts (MRC-5).[2]

## Experimental Protocols: Isolation from *Cleistochlamys kirkii*

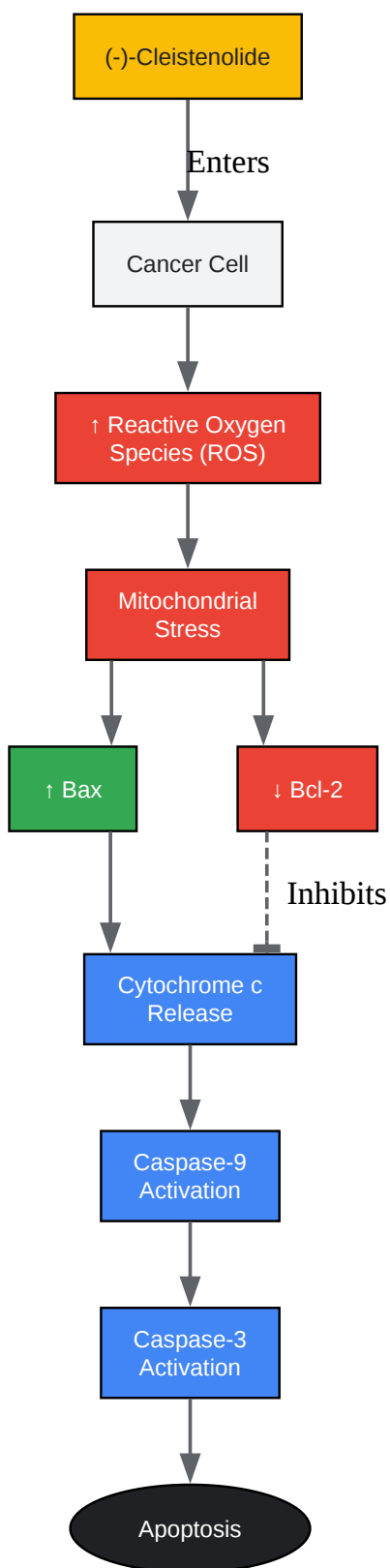
The isolation of **(-)-Cleistenolide** from its natural source is a critical procedure for its study. The first total synthesis was achieved in six steps with an 18% overall yield.[4][5]

Protocol Overview:

- **Extraction:** The dried and ground root bark of *Cleistochlamys kirkii* is subjected to solvent extraction.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents to separate compounds based on polarity.
- **Chromatography:** The resulting fractions are subjected to multiple rounds of column chromatography.
- **Purification:** Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure **(-)-Cleistenolide**.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by single-crystal X-ray analysis.[2]

## Mechanism of Action: Pro-Apoptotic Signaling Pathway

Research into the cytotoxic effects of **(-)-Cleistenolide** suggests that it induces apoptosis, or programmed cell death, in cancer cells. The diagram below illustrates a proposed signaling pathway.



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Caption: Proposed pro-apoptotic signaling pathway of **(-)-Cleistenolide** in cancer cells.

## Conclusion

**(-)-Cleistenolide** is a promising natural product with significant cytotoxic activity against a range of cancer cell lines, while showing minimal effect on non-cancerous cells.[6] Its defined chemical structure and the development of total synthesis routes pave the way for further investigation and the creation of novel analogues with potentially enhanced therapeutic properties.[1][6] The pro-apoptotic mechanism of action provides a solid foundation for its potential application in the development of new anticancer agents. Further research is warranted to fully elucidate its therapeutic potential and to optimize its properties for clinical applications.

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